REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[F:20][C:21]([F:39])([F:38])[S:22]([O:25][C:26]1[C:35]([CH2:36]O)=[CH:34][C:33]2[CH2:32][CH2:31][CH2:30][CH2:29][C:28]=2[CH:27]=1)(=[O:24])=[O:23].C(Br)(Br)(Br)[Br:41]>C(Cl)Cl>[F:20][C:21]([F:39])([F:38])[S:22]([O:25][C:26]1[C:35]([CH2:36][Br:41])=[CH:34][C:33]2[CH2:32][CH2:31][CH2:30][CH2:29][C:28]=2[CH:27]=1)(=[O:24])=[O:23]
|
Name
|
|
Quantity
|
46.8 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
3-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate
|
Quantity
|
46.1 mg
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=CC=2CCCCC2C=C1CO)(F)F
|
Name
|
|
Quantity
|
59.2 mg
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (Si, 12×160 mm, 0-20% EtOAc in hexanes gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)OC1=CC=2CCCCC2C=C1CBr)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |